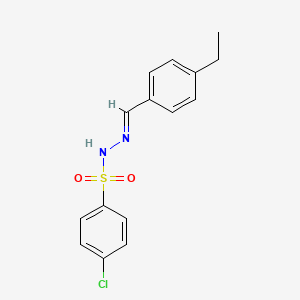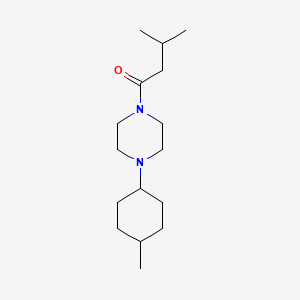![molecular formula C21H18N2OS B5577160 6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5577160.png)
6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, which is known for its pharmacological importance. Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized through various methods and show a wide range of biological activities.
Synthesis Analysis
A catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, S8, and formamide has been developed for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This method offers a green approach with step economy and easy purification (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been fully characterized through various techniques, including 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis, indicating the potential for detailed structural analysis of this specific compound (Noh et al., 2020).
Chemical Reactions and Properties
The thieno[2,3-d]pyrimidin-4(3H)-one derivatives undergo various chemical reactions, including cyclization with acetanhydride, reaction with Vilsmeier reagents, and hydrolysis, leading to the formation of compounds with potential antianaphylactic activity (Wagner et al., 1993).
Physical Properties Analysis
The synthesis and characterization of substituted tricyclic compounds related to thieno[2,3-d]pyrimidines have been conducted, providing insights into their physical properties, including antibacterial and antifungal activities. This suggests that similar analyses could be applied to the compound (Mittal et al., 2011).
Chemical Properties Analysis
A new series of N-substituted phenyl thieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized and characterized, showing significant antioxidant activity in vitro. This highlights the compound's potential chemical properties and its relevance for further research (Kotaiah et al., 2012).
Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis of thieno[2,3-d]pyrimidine derivatives, including compounds structurally related to "6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one", demonstrated the importance of these compounds in pharmaceutical chemistry due to their diverse biological activities. These compounds were synthesized and characterized using various analytical techniques, emphasizing the importance of thieno[2,3-d]pyrimidin-4(3H)-ones as pharmacophores in drug development (Shi et al., 2018).
Antioxidant Activity
- Research on 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, which share a similar core structure with "6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one", revealed significant antioxidant activities. The presence of electron-donating and electron-withdrawing groups on the thienopyrimidine ring was found to influence the radical scavenging activity of these compounds (Kotaiah et al., 2012).
Antitumor Activity
- A study focused on the antitumor activity of thieno[2,3-d]pyrimidine derivatives highlighted the potential of these compounds in cancer therapy. The research demonstrated that certain derivatives exhibited significant cytotoxic activities against various cancer cell lines, suggesting the therapeutic potential of thieno[2,3-d]pyrimidine compounds in oncology (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
- Another study explored the synthesis and biological evaluation of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. These compounds displayed remarkable activity against fungi and bacteria, emphasizing the potential of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Tolba et al., 2018).
Future Directions
The thienopyrimidinones as a class have potential to be developed as antitubercular agents . This suggests that “6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one” and similar compounds could be further explored for their potential in treating tuberculosis. Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting comprehensive safety and toxicity studies.
properties
IUPAC Name |
6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c24-21-18-14-19(17-11-5-2-6-12-17)25-20(18)22-15-23(21)13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12,14-15H,7,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEOBJPEBJQLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine](/img/structure/B5577082.png)
![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5577090.png)
![7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)


![4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5577118.png)
![N-(2-chlorophenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5577124.png)
![methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5577134.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)
![7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one](/img/structure/B5577163.png)

![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)
![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)